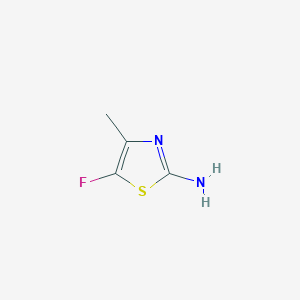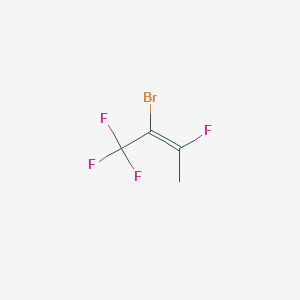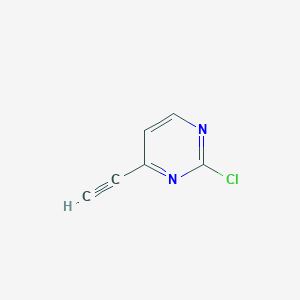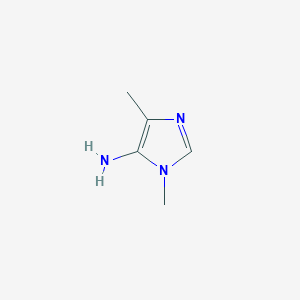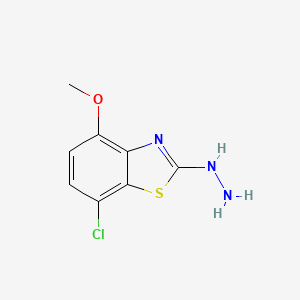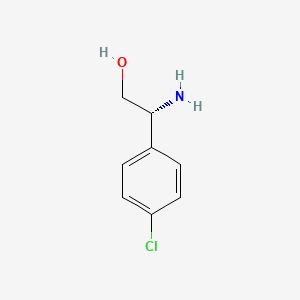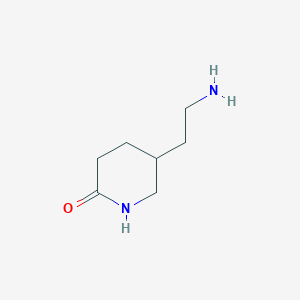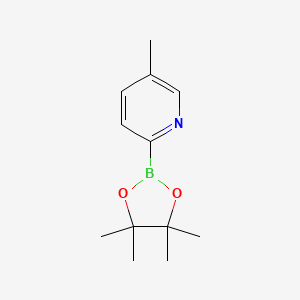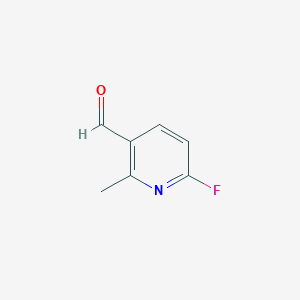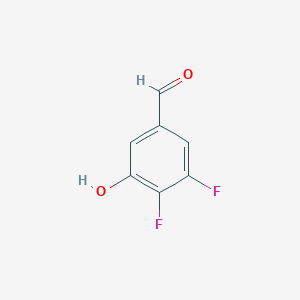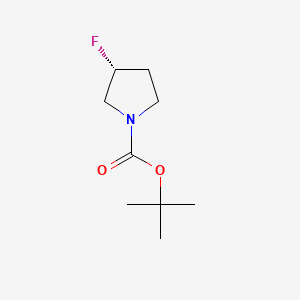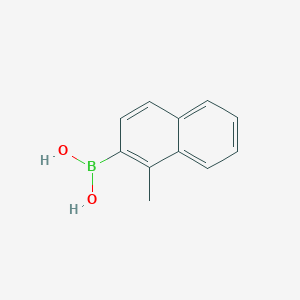
1-Methylnaphthalene-2-boronic acid
概要
説明
1-Methylnaphthalene-2-boronic acid is an organoboron compound with the molecular formula C11H11BO2. It is a derivative of naphthalene, where a boronic acid group is attached to the second carbon of the naphthalene ring, and a methyl group is attached to the first carbon. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
作用機序
Target of Action
1-Methylnaphthalene-2-boronic acid is primarily used in the field of organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds (like this compound) and organic halides .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound acts as a nucleophile. The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst inserts itself into a carbon-halogen bond. In the transmetalation step, the organoboron compound (this compound) transfers its organic group to the palladium center .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Result of Action
The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond. This allows for the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of solvent, the temperature, and the presence of a base . The reaction conditions are generally mild and tolerant of a wide range of functional groups .
生化学分析
Biochemical Properties
1-Methylnaphthalene-2-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and organic halides. The boronic acid group in this compound interacts with the palladium catalyst, facilitating the transmetalation step of the reaction. This interaction is crucial for the formation of the desired product in organic synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been found to interact with enzymes involved in metabolic pathways, leading to changes in cellular function. For example, it can inhibit certain enzymes, resulting in altered metabolic flux and changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, this compound can inhibit enzymes involved in metabolic pathways by binding to their active sites. This binding interaction can result in changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions. Prolonged exposure to certain conditions, such as high temperatures or acidic environments, can lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects. At higher doses, it can cause adverse effects, such as toxicity and changes in cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. For example, this compound can be metabolized by enzymes involved in the degradation of aromatic compounds, resulting in the formation of specific metabolites. These metabolic pathways are crucial for the proper functioning of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by boron transporters, which facilitate its uptake and distribution within cells. Additionally, binding proteins can interact with this compound, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles. For example, this compound can be directed to the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular metabolism and other processes .
準備方法
1-Methylnaphthalene-2-boronic acid can be synthesized through various methods. One common approach involves the borylation of 1-methylnaphthalene using a diboron reagent in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is highly efficient . Another method involves the direct electrophilic borylation of 1-methylnaphthalene using boron tribromide (BBr3) followed by hydrolysis . Industrial production methods often utilize continuous flow setups to handle and perform organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput .
化学反応の分析
1-Methylnaphthalene-2-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with various electrophiles, such as halogens or alkyl groups, under appropriate conditions.
科学的研究の応用
1-Methylnaphthalene-2-boronic acid has diverse applications in scientific research:
類似化合物との比較
1-Methylnaphthalene-2-boronic acid can be compared with other boronic acids, such as:
2-Methylnaphthalene-1-boronic Acid: Similar in structure but with the boronic acid group attached to the first carbon and the methyl group to the second carbon.
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a naphthalene ring.
4-Methylnaphthalene-1-boronic Acid: Another isomer with the boronic acid group at the first carbon and the methyl group at the fourth carbon.
This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications in various chemical reactions.
特性
IUPAC Name |
(1-methylnaphthalen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13)14/h2-7,13-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMHOUYVGICNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C2=CC=CC=C2C=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90668517 | |
| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590401-47-1 | |
| Record name | (1-Methylnaphthalen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90668517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 590401-47-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


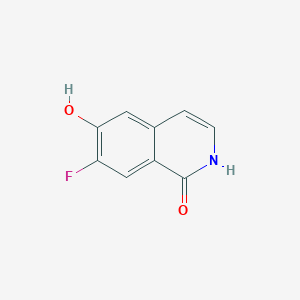
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1439285.png)
